molecular formula C5H7N5O B071847 N-(2H-tetrazol-5-yl)cyclopropanecarboxamide CAS No. 186302-36-3

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide

Cat. No. B071847
M. Wt: 153.14 g/mol
InChI Key: JYQPGRGTHMHUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide, also known as CPCC, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism Of Action

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is believed to act by binding to the active site of enzymes and blocking their activity. It has been reported to have a high affinity for certain proteases and kinases, which are involved in various cellular processes. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect cellular signaling pathways.

Biochemical And Physiological Effects

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, which can affect cellular processes such as protein synthesis and cell signaling. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect the electrical properties of cells and alter cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its high affinity for certain enzymes, which can make it a useful tool for studying enzyme activity and function. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to have good stability and solubility in aqueous solutions, which can make it easier to work with in lab experiments. However, one limitation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2H-tetrazol-5-yl)cyclopropanecarboxamide. One area of interest is the development of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide-based drug delivery systems, which could be used to target specific cells or tissues. Another area of interest is the investigation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide's potential as a modulator of ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide and its effects on cellular processes.

Synthesis Methods

The synthesis of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the addition of sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with copper(I) iodide and triethylamine to form the tetrazole-containing N-(2H-tetrazol-5-yl)cyclopropanecarboxamide compound. This method has been reported to yield high purity and good yields of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been reported to have potential applications in medicinal chemistry research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various disease states. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been investigated for its potential as a drug delivery system, as well as its ability to modulate ion channels and receptors.

properties

CAS RN

186302-36-3

Product Name

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C5H7N5O/c11-4(3-1-2-3)6-5-7-9-10-8-5/h3H,1-2H2,(H2,6,7,8,9,10,11)

InChI Key

JYQPGRGTHMHUGN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NNN=N2

Canonical SMILES

C1CC1C(=O)NC2=NNN=N2

synonyms

Cyclopropanecarboxamide, N-1H-tetrazol-5-yl- (9CI)

Origin of Product

United States

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